molecular formula C14H19ClN2O4S B13410559 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride

Cat. No.: B13410559
M. Wt: 346.8 g/mol
InChI Key: OMUWWVGSJXIXKB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazinyl sulfonyl group, and a benzoyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride typically involves multiple steps. One common method starts with the preparation of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid. This intermediate is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.

    Catalysts: Catalysts like pyridine or triethylamine may be used to enhance reaction rates.

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride involves its interaction with specific molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is unique due to its reactive benzoyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8 g/mol

IUPAC Name

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride

InChI

InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-11(10-12(13)14(15)18)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3

InChI Key

OMUWWVGSJXIXKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)Cl

Origin of Product

United States

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